

Dimethipin's Carcinogenic Potential: A Technical Examination

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Compound of Interest

Compound Name: *Dimethipin*

Cat. No.: *B166068*

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A deep dive into the toxicological data and mechanistic underpinnings of **Dimethipin's** classification as a possible human carcinogen, prepared for researchers, scientists, and drug development professionals.

Dimethipin, a plant growth regulator and defoliant, has been classified by the United States Environmental Protection Agency (EPA) as a "Group C, Possible Human Carcinogen." This classification is primarily based on toxicological studies in animals that observed an increased incidence of lung tumors. This technical guide provides a comprehensive overview of the available data on the potential carcinogenicity of **Dimethipin**, including quantitative data from key studies, detailed experimental methodologies, and an exploration of its metabolic fate and genotoxic potential.

Carcinogenicity Studies: Evidence from Animal Models

The cornerstone of **Dimethipin's** carcinogenicity assessment is a 78-week dietary study in CD-1 mice. This study revealed a statistically significant increase in the combined incidence of pulmonary adenomas and adenocarcinomas in male mice at the highest dose tested.

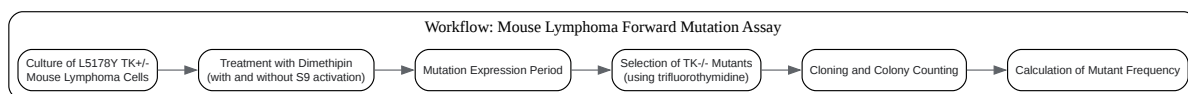
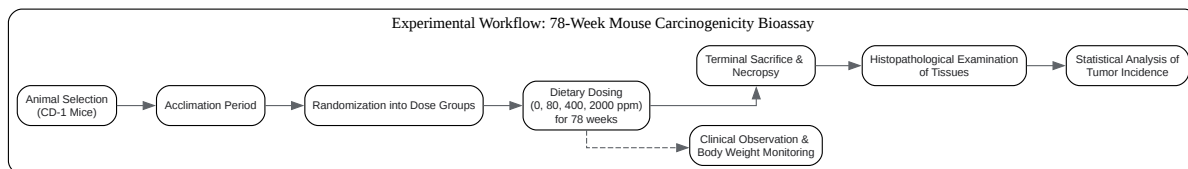
Quantitative Carcinogenicity Data

Study Species	Sex	Dose (ppm in diet)	Tumor Type	Incidence
CD-1 Mouse	Male	0 (Control)	Lung Adenoma/Carcinoma	Data not available in sufficient detail
80	Lung Adenoma/Carcinoma	Data not available in sufficient detail		
400	Lung Adenoma/Carcinoma	Data not available in sufficient detail		
2000	Lung Adenoma/Carcinoma	Statistically significant increase		
Sprague-Dawley Rat	Male & Female	0, 40, 200, 1000	All tumor types	No significant increase

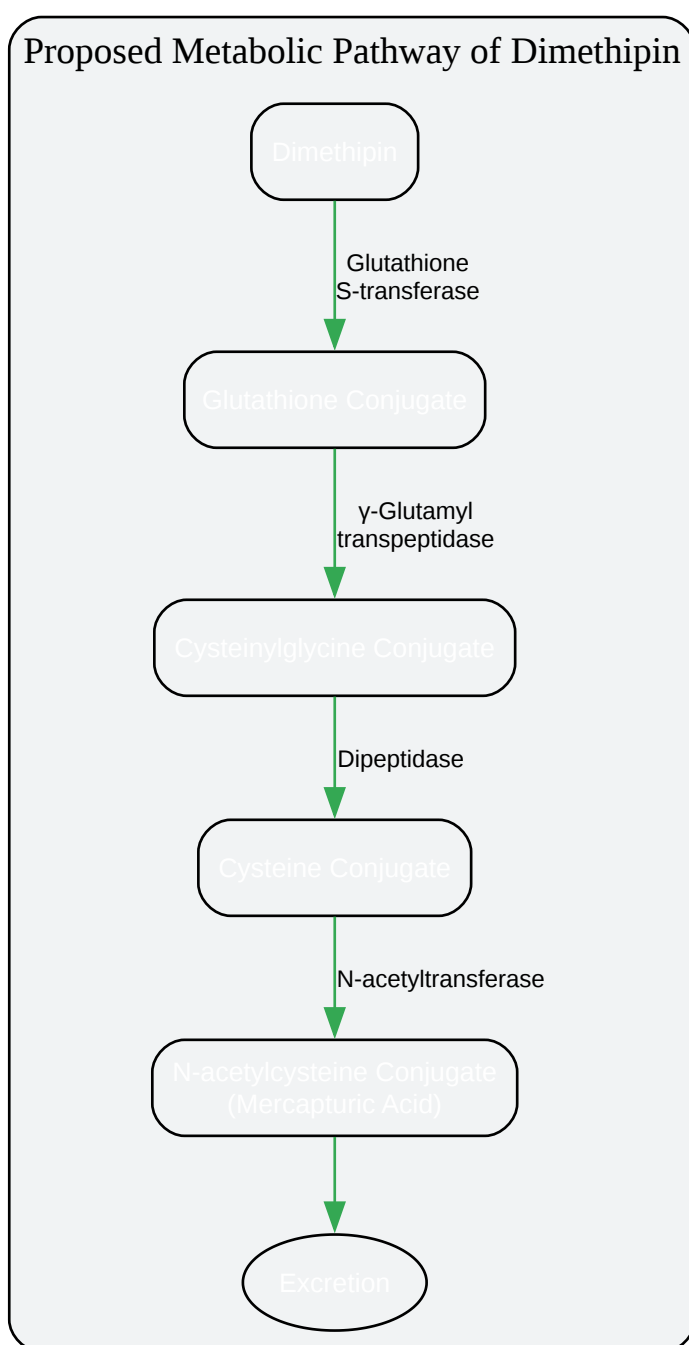
Note: While the significant increase in lung tumors in male mice at 2000 ppm is consistently reported, the precise incidence numbers at each dose level are not readily available in the public domain. The No-Observed-Effect Level (NOEL) for carcinogenicity in the mouse study was determined to be 400 ppm. In a separate two-year study in Sprague-Dawley rats, **Dimethipin** did not demonstrate carcinogenic potential at any dose tested.

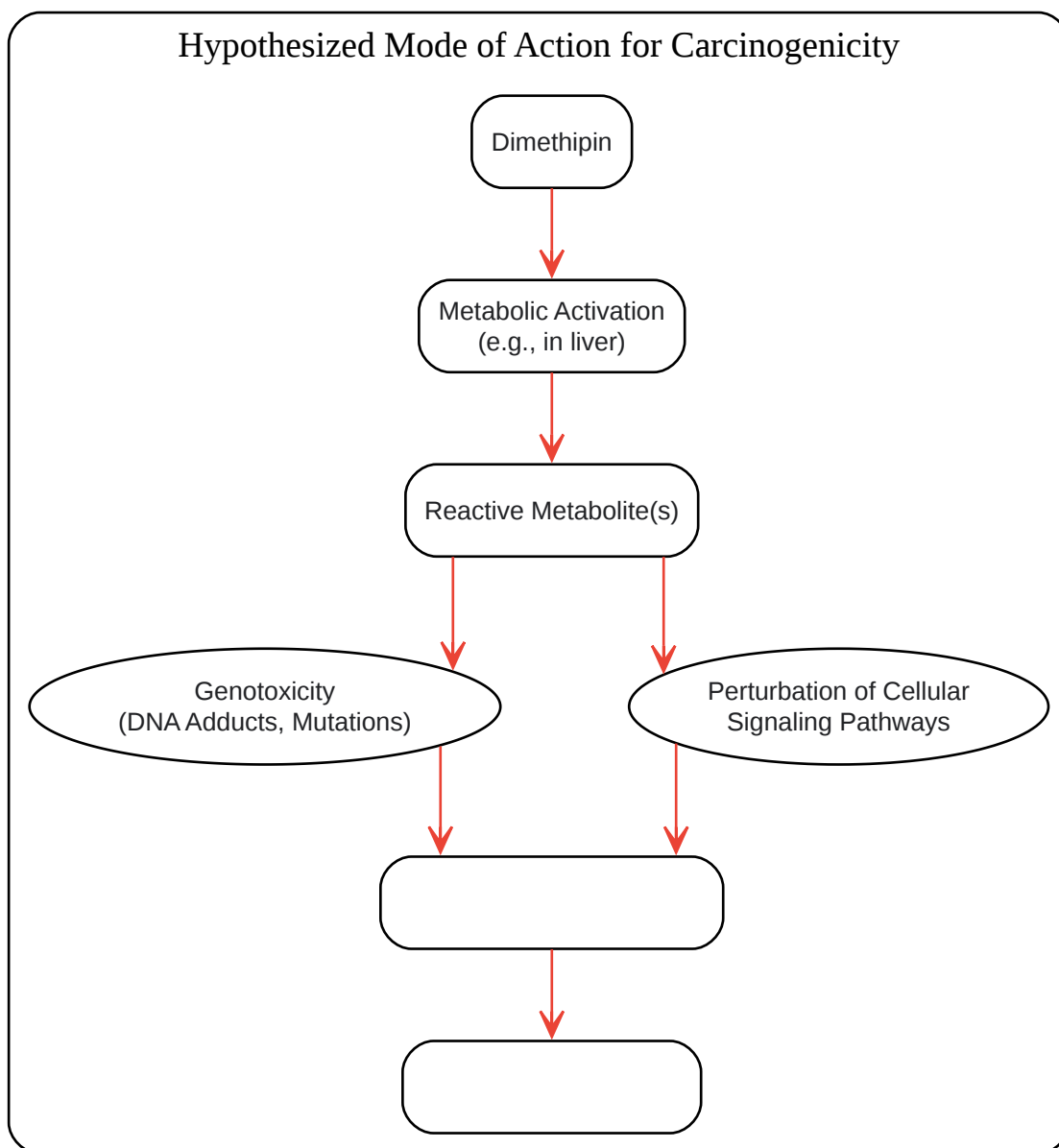
Experimental Protocol: 78-Week Mouse Carcinogenicity Bioassay

The 78-week carcinogenicity study in CD-1 mice was conducted to evaluate the long-term toxicological effects and carcinogenic potential of **Dimethipin**. The general protocol for such a study is outlined below.



Proposed Metabolic Pathway of Dimethipin





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- To cite this document: BenchChem. [Dimethipin's Carcinogenic Potential: A Technical Examination]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166068#potential-carcinogenicity-of-dimethipin-explained\]](https://www.benchchem.com/product/b166068#potential-carcinogenicity-of-dimethipin-explained)

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